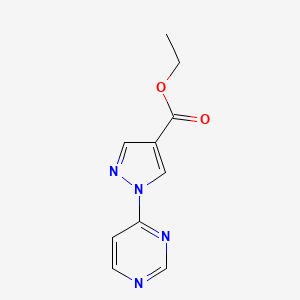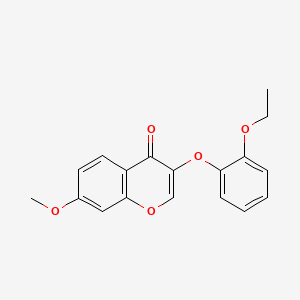
3-(2-ethoxyphenoxy)-7-methoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-ethoxyphenoxy)-7-methoxy-4H-chromen-4-one" is a derivative of the chromene class, which is known for its diverse biological activities. Chromenes are heterocyclic compounds containing a benzopyran nucleus and have been the focus of various synthetic strategies due to their pharmacological relevance.
Synthesis Analysis
The synthesis of chromene derivatives often involves strategies such as alkenylation of methoxyphenols, as seen in the synthesis of 4H-chromene derivatives . The reductive amination process is another method used to introduce substituents on the chromene nucleus, which can be observed in the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives .
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy . X-ray crystallography provides detailed insights into the arrangement of atoms within the crystal lattice, as demonstrated by the crystal structure determination of related compounds .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, including cyclization, which is a key step in the synthesis of complex chromene structures . The reactivity of these compounds can be influenced by the substituents on the chromene nucleus, which can lead to the formation of different products under catalytic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of substituents such as methoxy groups can affect the compound's crystallization behavior and the formation of supramolecular architectures through hydrogen bonding and π-π interactions . The crystal packing can also be influenced by the presence of aromatic residues, leading to the formation of linear chains or other motifs in the crystal .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A notable application involves the synthesis and antimicrobial activity of compounds related to 3-(2-ethoxyphenoxy)-7-methoxy-4H-chromen-4-one. For example, Venkateswarlu Banoji et al. (2022) described a facile one-pot synthetic method for a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which demonstrated significant antibacterial and antifungal activity, highlighting potential applications in developing antimicrobial agents (Banoji et al., 2022).
Molecular Docking and Antimicrobial Activity
Another study by D. Ashok et al. (2016) reported the microwave-assisted synthesis of novel 2-(3-aryl,1-phenyl-1H-pyrazol-4-yl)-8H-pyrano[2,3-f]chromen-4-ones, which were tested for their antimicrobial activity. The compounds demonstrated potent activity against tested bacterial and fungal strains, and molecular docking studies suggested their potential as DNA gyrase inhibitors (Ashok et al., 2016).
Phototransformation and Synthesis of Angular Pentacyclics
Aarti Dalal et al. (2017) explored the photoreorganization of certain chromen-4-ones to produce angular pentacyclic compounds through a green and convenient synthesis method. This study indicates the potential of using photochemical reactions for the synthesis of complex organic scaffolds with unique structures (Dalal et al., 2017).
Structure-Activity Relationship of Phenolic Compounds
The study on the structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids by Jinxiang Chen et al. (2020) reveals the influence of different functional groups on the antioxidant activities of phenolic acids. This research contributes to understanding how modifications in the structure of compounds like this compound can affect their biological activities (Chen et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-ethoxyphenoxy)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-3-21-14-6-4-5-7-15(14)23-17-11-22-16-10-12(20-2)8-9-13(16)18(17)19/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYRVIUNXHOMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2552255.png)
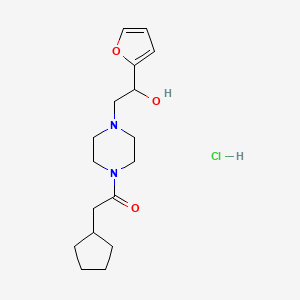



![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)

![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)
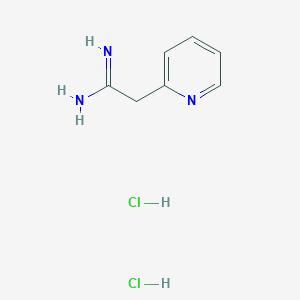
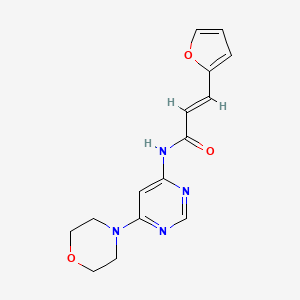
![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B2552271.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)
